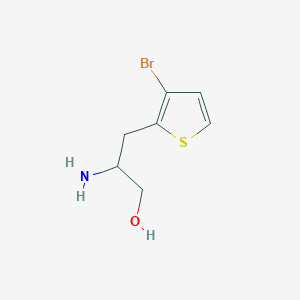![molecular formula C10H19NO3 B13549041 tert-butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13549041.png)
tert-butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate is a chemical compound with the molecular formula C11H21NO3 It is known for its unique structure, which includes a cyclopropyl group and a tert-butyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate can be synthesized through multiple synthetic routes. One common method involves the reductive cyclopropanation of N, N-dibenzyl-2-benzyloxyacetamide, followed by a series of reactions including Curtius degradation and reduction of the ester moiety . Another method involves the monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation and subsequent reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates.
Applications De Recherche Scientifique
tert-Butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the production of specialized chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate involves its interaction with molecular targets and pathways. The compound’s reactivity allows it to form stable complexes with various biomolecules, influencing their function and activity. The specific pathways and targets depend on the context of its application, such as in drug synthesis or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate include:
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-Butyl N-[2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which includes a cyclopropyl group and a tert-butyl carbamate moiety. This unique combination imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
tert-butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-7(10(13)5-6-10)11-8(12)14-9(2,3)4/h7,13H,5-6H2,1-4H3,(H,11,12) |
Clé InChI |
JKVQGJCALVXKEX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CC1)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13548972.png)
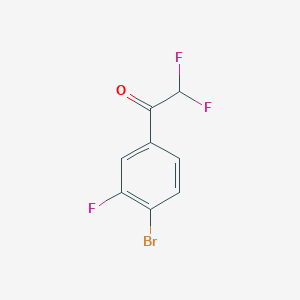
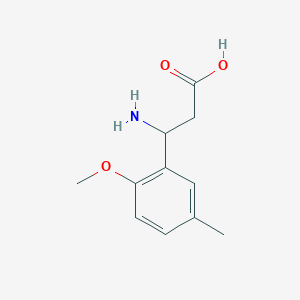
![N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide](/img/structure/B13548991.png)
![2-(Chloromethyl)-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13548995.png)
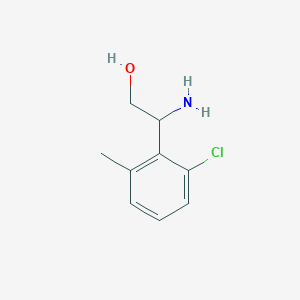
aminehydrochloride](/img/structure/B13549002.png)

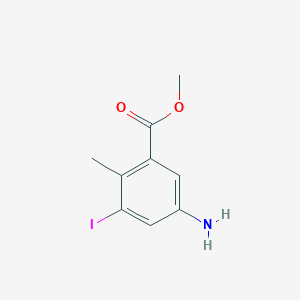
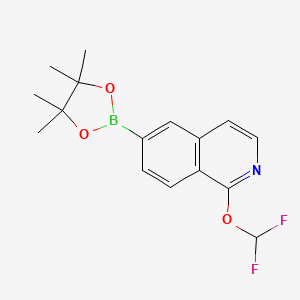

![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13549028.png)
